rel-(R,R)-THC

Description

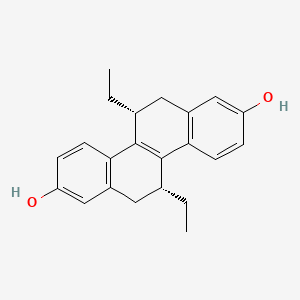

Structure

3D Structure

Properties

IUPAC Name |

(5R,11R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O2/c1-3-13-9-15-11-17(23)6-8-20(15)22-14(4-2)10-16-12-18(24)5-7-19(16)21(13)22/h5-8,11-14,23-24H,3-4,9-10H2,1-2H3/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASYAWHPJCQLSW-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2=C(C=CC(=C2)O)C3=C1C4=C(CC3CC)C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC2=C(C=CC(=C2)O)C3=C1C4=C(C[C@H]3CC)C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040749, DTXSID501017647 | |

| Record name | (R,R)-cis-Diethyltetrahydro-2,8-chrysenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,11-cis-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221368-54-3, 138090-06-9 | |

| Record name | 5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221368543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Chrysenediol, 5,11-diethyl-5,6,11,12-tetrahydro-, (5R,11R)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138090069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,R)-cis-Diethyltetrahydro-2,8-chrysenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,11-cis-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-CHRYSENEDIOL, 5,11-DIETHYL-5,6,11,12-TETRAHYDRO-, (5R,11R)-REL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89HTC2NWF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,8-CHRYSENEDIOL, 5,11-DIETHYL-5,6,11,12-TETRAHYDRO-, (5R,11R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDD6B8E8CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of rel-(R,R)-THC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of rel-(R,R)-THC, also known as (R,R)-Tetrahydrochrysene. Contrary to what its common name might suggest, (R,R)-THC is not a cannabinoid receptor modulator. Instead, it functions as a selective estrogen receptor (ER) modulator, exhibiting a distinct pharmacological profile as an agonist for Estrogen Receptor Alpha (ERα) and an antagonist for Estrogen Receptor Beta (ERβ). This document details the binding affinities, functional activities, downstream signaling pathways, and the experimental protocols used to elucidate its mechanism of action. All quantitative data are summarized in structured tables, and key signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound is the relative configuration of (R,R)-Tetrahydrochrysene, a synthetic, non-steroidal compound that has been instrumental in the study of estrogen receptor biology. Its unique activity as a selective ERα agonist and ERβ antagonist makes it a valuable tool for dissecting the distinct physiological and pathological roles of these two estrogen receptor subtypes. Understanding the molecular mechanism of this compound is crucial for its application in research and for the potential development of novel therapeutics targeting estrogen signaling pathways.

Receptor Binding and Functional Activity

The primary molecular targets of this compound are the nuclear hormone receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). It exhibits high-affinity binding to both receptor subtypes, with a notable preference for ERβ.

Quantitative Binding Affinity Data

The binding affinity of (R,R)-THC to human ERα and ERβ has been determined through competitive radioligand binding assays. The inhibitory constant (Ki) values are summarized in the table below.

| Compound | Receptor | Ki (nM) | Reference |

| (R,R)-THC | ERα | 9.0 | [1] |

| (R,R)-THC | ERβ | 3.6 | [1] |

Table 1: Binding Affinities of (R,R)-THC for Estrogen Receptors.

Functional Activity Profile

Functionally, (R,R)-THC acts as a selective modulator of estrogen receptors:

-

ERα Agonist: It activates ERα, mimicking the effects of the endogenous ligand, 17β-estradiol, at this receptor subtype.

-

ERβ Antagonist: It blocks the activation of ERβ, thereby inhibiting the actions of endogenous estrogens at this receptor.

Signaling Pathways

The differential modulation of ERα and ERβ by this compound leads to the activation of distinct downstream signaling cascades.

ERα-Mediated Agonist Signaling Pathway

As an agonist of ERα, (R,R)-THC initiates a signaling cascade that primarily promotes cell proliferation and growth. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA, leading to the transcription of target genes.

ERβ-Mediated Antagonist Signaling Pathway

By acting as an antagonist at ERβ, (R,R)-THC blocks the signaling pathway that is often associated with anti-proliferative and pro-apoptotic effects. It prevents the binding of endogenous estrogens, thereby inhibiting the transcription of ERβ target genes.

Experimental Protocols

The following sections describe the methodologies for the key experiments used to characterize the mechanism of action of this compound.

Competitive Radioligand Binding Assay for ERα and ERβ

This assay is used to determine the binding affinity (Ki) of a test compound for the estrogen receptors.

Objective: To measure the ability of (R,R)-THC to displace a radiolabeled ligand from ERα and ERβ.

Materials:

-

Human recombinant ERα and ERβ

-

Radioligand: [³H]17β-estradiol

-

Test compound: (R,R)-THC

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Hydroxyapatite slurry

-

Scintillation fluid and counter

Procedure:

-

A constant concentration of the respective estrogen receptor (ERα or ERβ) and [³H]17β-estradiol are incubated with increasing concentrations of the unlabeled competitor, (R,R)-THC.

-

Incubations are carried out in assay buffer at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

To separate bound from free radioligand, hydroxyapatite slurry is added to the incubation mixture.

-

The mixture is vortexed and incubated on ice for 15 minutes.

-

The hydroxyapatite pellet, containing the receptor-ligand complexes, is washed multiple times with assay buffer by centrifugation and resuspension to remove unbound radioligand.

-

The final pellet is resuspended in ethanol, and scintillation fluid is added.

-

The amount of bound radioactivity is quantified using a liquid scintillation counter.

-

The concentration of (R,R)-THC that inhibits 50% of the specific binding of [³H]17β-estradiol (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

An In-depth Technical Guide to the Discovery and Synthesis of (R,R)-Tetrahydrochrysene: A Subtype-Selective Estrogen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R,R)-Tetrahydrochrysene ((R,R)-THC), with the systematic name (5R,11R)-5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol, is a pivotal molecule in the study of estrogen receptor (ER) biology. Its discovery as a subtype-selective ER modulator has provided a unique chemical tool to dissect the distinct physiological roles of the two estrogen receptor subtypes, ERα and ERβ. This technical guide provides a comprehensive overview of the discovery, enantioselective synthesis, and biological characterization of (R,R)-THC, tailored for professionals in chemical and biomedical research.

Discovery and Biological Activity

The discovery of (R,R)-Tetrahydrochrysene emerged from research aimed at developing ER subtype-selective ligands. In 1999, a study by Sun, Meyers, Fink, Rajendran, Katzenellenbogen, and Katzenellenbogen reported that the racemic mixture of 5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol exhibited a novel profile of estrogenic activity. Further investigation, detailed in a subsequent 1999 publication in the Journal of Medicinal Chemistry by Meyers, Sun, Carlson, Katzenellenbogen, and Katzenellenbogen, revealed that the enantiomers possessed distinct and opposing activities on the two estrogen receptor subtypes[1].

Specifically, (R,R)-Tetrahydrochrysene was identified as a potent ERα agonist and a full ERβ antagonist[1]. This unique pharmacological profile distinguishes it from classical selective estrogen receptor modulators (SERMs) like tamoxifen, which are generally antagonists on both ER subtypes in most tissues. The (S,S)-enantiomer, in contrast, acts as an agonist on both ERα and ERβ[1].

The molecular basis for this subtype selectivity was later elucidated through crystallographic studies by Shiau and colleagues in 2002. Their work revealed that (R,R)-THC stabilizes a conformation of the ERα ligand-binding domain that facilitates the binding of coactivator proteins, leading to agonism. Conversely, when bound to ERβ, it induces a conformational change that prevents coactivator recruitment, resulting in antagonism. This mechanism was termed "passive antagonism" and highlighted the subtle structural differences between the ligand-binding pockets of ERα and ERβ.

Signaling Pathway of (R,R)-Tetrahydrochrysene

The differential effects of (R,R)-THC on ERα and ERβ are critical to its function and are summarized in the signaling pathway diagram below.

Caption: Differential signaling of (R,R)-THC on ERα and ERβ.

Enantioselective Synthesis of (R,R)-Tetrahydrochrysene

The synthesis of (R,R)-Tetrahydrochrysene in high enantiomeric and diastereomeric purity was a key achievement that enabled the detailed biological studies. The synthetic strategy, as described by Meyers et al. (1999), involves a biomimetic, acid-catalyzed double cyclization of a C2-symmetric dicarbonyl precursor, which itself is prepared through an acyloin condensation of an enantiomerically pure α-alkyl-β-arylpropionic ester[1].

Synthetic Workflow

The overall synthetic workflow is depicted in the diagram below.

Caption: Synthetic workflow for (R,R)-Tetrahydrochrysene.

Detailed Experimental Protocols

The following protocols are adapted from the procedures published by Meyers et al. in the Journal of Medicinal Chemistry, 1999, 42, 2456-2468[1].

Step 1: Synthesis of (R)-2-(p-Methoxyphenyl)pentanoic Acid

This key chiral starting material is prepared via asymmetric alkylation of the dianion of p-methoxyphenylacetic acid using a chiral auxiliary, followed by removal of the auxiliary.

Step 2: Acyloin Condensation

The enantiomerically pure (R)-2-(p-methoxyphenyl)pentanoic acid is first converted to its methyl ester. The ester is then subjected to an acyloin condensation using sodium metal in refluxing toluene to yield the corresponding acyloin.

Step 3: Oxidation to the Dione

The acyloin intermediate is oxidized to the corresponding 1,2-dione using a mild oxidizing agent such as bismuth(III) oxide.

Step 4: Reductive Cyclization and Demethylation

The crucial double cyclization and demethylation step is achieved by treating the dione with a strong acid, typically a mixture of hydrobromic acid and acetic acid, at elevated temperatures. This one-pot reaction forms the tetracyclic core of tetrahydrochrysene and cleaves the methyl ethers to afford the final diol product, (R,R)-Tetrahydrochrysene.

Purification: The final product is purified by column chromatography on silica gel followed by recrystallization.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and biological activity of (R,R)-Tetrahydrochrysene.

Table 1: Synthetic Yields and Purity

| Step | Product | Yield (%) | Enantiomeric Excess (%) |

| Asymmetric Alkylation | (R)-2-(p-Methoxyphenyl)pentanoic Acid | ~85 | >98 |

| Acyloin Condensation/Oxidation | Corresponding 1,2-dione | ~60-70 | >98 |

| Cyclization/Demethylation | (R,R)-Tetrahydrochrysene | ~50-60 | >98 |

Table 2: Estrogen Receptor Binding Affinity and Transcriptional Activity

| Compound | Receptor | Relative Binding Affinity (RBA, %)a | Transcriptional Potency (EC50, nM)b | Efficacy (% of Estradiol)b |

| (R,R)-Tetrahydrochrysene | ERα | 9.6 | 0.2 | 110 |

| ERβ | 25 | - | 0 (Antagonist) | |

| (S,S)-Tetrahydrochrysene | ERα | 1.3 | 1.0 | 105 |

| ERβ | 1.2 | 0.3 | 120 | |

| Estradiol | ERα | 100 | 0.05 | 100 |

| ERβ | 100 | 0.06 | 100 |

a RBA values are relative to estradiol (set at 100%). b Transcriptional activity was assessed using a reporter gene assay in cells expressing the respective ER subtype.

Conclusion

(R,R)-Tetrahydrochrysene stands as a landmark compound in the field of endocrinology and medicinal chemistry. Its discovery and enantioselective synthesis have provided an invaluable tool for elucidating the distinct biological functions of ERα and ERβ. The unique agonist/antagonist profile of (R,R)-THC continues to inform the design of novel selective estrogen receptor modulators with improved therapeutic indices for a range of hormone-dependent conditions. This guide provides the core technical information necessary for researchers to understand, synthesize, and utilize this important molecule in their own investigations.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: rel-(R,R)-THC as a Selective ERβ Antagonist

Abstract

This document provides a comprehensive technical overview of rel-(R,R)-5,11-Diethyl-5,6,11,12-tetrahydro-2,8-chrysenediol, commonly known as this compound, a non-steroidal, selective estrogen receptor (ER) ligand. It exhibits a unique pharmacological profile, acting as an agonist at ERα and a potent antagonist at ERβ.[1] This guide consolidates quantitative binding and functional data, details the experimental protocols used for its characterization, and illustrates its mechanism of action within the estrogen signaling pathway. The high selectivity and antagonistic nature at ERβ make this compound a valuable research tool and a potential lead compound for therapeutic development in ERβ-implicated pathologies.

Molecular Profile and Quantitative Data

This compound is the relative configuration of (R,R)-THC, a synthetic molecule designed to interact with estrogen receptors.[2] Its subtype-selective activity is a key feature, distinguishing it from endogenous estrogens and many synthetic modulators.

Binding Affinity and Selectivity

The binding affinity of this compound to human estrogen receptor subtypes, ERα and ERβ, has been quantified through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the ligand's binding affinity, with a lower Ki indicating a stronger affinity.

Table 1: Binding Affinity of this compound for Estrogen Receptors

| Receptor Subtype | Inhibition Constant (Ki) | Relative Binding Affinity* | Reference |

|---|---|---|---|

| ERα | 9.0 nM | 3.6 | [2][3] |

| ERβ | 3.6 nM | 25 | [2][3] |

*Relative binding affinity is compared to a reference estrogen, with higher values indicating stronger affinity.

As the data indicates, this compound binds to ERβ with approximately 2.5-fold higher affinity than to ERα.[2][3]

Functional Activity Profile

Beyond binding, the functional consequence of ligand-receptor interaction is critical. This compound demonstrates opposing activities at the two ER subtypes, as determined by transcriptional reporter gene assays.

Table 2: Functional Activity of this compound at Estrogen Receptors

| Receptor Subtype | Functional Activity | Reference |

|---|---|---|

| ERα | Agonist | [1][3] |

This mixed agonist/antagonist profile makes this compound a specific modulator of estrogen signaling, capable of selectively inhibiting ERβ-mediated pathways while potentially activating ERα-mediated ones. The antagonist character for ERβ has been shown to depend on the size and geometric arrangement of the substituent groups on the tetrahydrochrysene scaffold.[4]

Signaling Pathways and Mechanism of Action

Estrogen receptors are ligand-activated transcription factors that modulate gene expression.[5] Upon activation, they typically dimerize and bind to Estrogen Response Elements (EREs) in the promoter regions of target genes.[6] ERβ is often considered a repressor of ERα activity; its activation can inhibit the proliferative signals mediated by ERα.[7][8]

An ERβ-selective antagonist like this compound functions by binding to ERβ and preventing the conformational changes necessary for transcriptional activation. This can have several downstream effects:

-

Direct Antagonism : It directly blocks the transcription of ERβ target genes.

-

Inhibition of ERα Repression : By antagonizing ERβ, it may prevent ERβ from repressing ERα activity. This could occur through the formation of transcriptionally inactive ERα/ERβ heterodimers.

The diagram below illustrates the general workflow for characterizing a selective ER modulator like this compound.

The signaling pathway diagram below conceptualizes the antagonistic action of this compound at ERβ.

Detailed Experimental Protocols

The characterization of this compound relies on standardized in vitro assays. The following are detailed methodologies for the key experiments.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of this compound for ERα and ERβ.

Materials:

-

Full-length human recombinant ERα or ERβ protein.

-

Radiolabeled estradiol, e.g., [³H]-17β-estradiol.

-

Assay Buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).[9]

-

Hydroxylapatite (HAP) slurry for separating bound from free ligand.[9]

-

Test compound: this compound dissolved in DMSO.

-

Non-labeled 17β-estradiol for determining non-specific binding.

-

Scintillation vials and scintillation fluid.

Protocol:

-

Preparation: A reaction mixture is prepared containing the assay buffer, a fixed concentration of recombinant ERα or ERβ protein (e.g., 50-100 µg protein per tube), and a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM).[9]

-

Competition: Increasing concentrations of the unlabeled test compound, this compound, are added to the reaction tubes (e.g., from 1 x 10⁻¹¹ M to 1 x 10⁻⁷ M).[9]

-

Controls:

-

Total Binding: Tubes containing only the reaction mixture and radioligand (no competitor).

-

Non-specific Binding (NSB): Tubes containing the reaction mixture plus a 100-fold excess of non-labeled estradiol to saturate all specific binding sites.[10]

-

-

Incubation: The mixtures are incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separation: Ice-cold HAP slurry is added to each tube and incubated briefly to adsorb the receptor-ligand complexes. The slurry is then washed multiple times with assay buffer via centrifugation to remove unbound radioligand.

-

Quantification: Scintillation fluid is added to the final HAP pellet, and the radioactivity is measured using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting NSB from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the log concentration of the competitor.

-

The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to activate or inhibit receptor-mediated gene transcription.

Objective: To determine if this compound acts as an agonist or antagonist at ERα and ERβ.

Materials:

-

Mammalian cell line that does not endogenously express ERs (e.g., HEK293 or HeLa cells).

-

Expression plasmid for full-length human ERα or ERβ.

-

Reporter plasmid containing multiple copies of a consensus ERE upstream of a luciferase gene ((ERE)₃-luciferase).[11]

-

A co-transfected control plasmid expressing Renilla luciferase for normalization.[12]

-

Cell culture medium, charcoal-stripped serum (to remove endogenous steroids).

-

Transfection reagent.

-

Test compound: this compound.

-

Reference agonist (17β-estradiol) and antagonist (e.g., ICI 182,780).

-

Dual-luciferase reporter assay system.

Protocol:

-

Cell Culture and Transfection: Cells are plated in multi-well plates. They are then co-transfected with the ER expression plasmid (either ERα or ERβ), the ERE-luciferase reporter plasmid, and the Renilla control plasmid.

-

Treatment: After transfection (e.g., 24 hours), the medium is replaced with medium containing charcoal-stripped serum.

-

Agonist Mode: Cells are treated with increasing concentrations of this compound to determine if it can induce luciferase expression.

-

Antagonist Mode: Cells are co-treated with a fixed concentration of 17β-estradiol (an agonist) and increasing concentrations of this compound to determine if it can inhibit the estradiol-induced luciferase expression.

-

-

Incubation: Cells are incubated with the compounds for a sufficient period to allow for gene transcription and protein expression (e.g., 24 hours).

-

Cell Lysis: The culture medium is removed, cells are washed with PBS, and a passive lysis buffer is added to each well.[13]

-

Luciferase Assay:

-

The cell lysate is transferred to a luminometer plate.

-

The firefly luciferase substrate is added, and the light emission (luminescence) is immediately measured.

-

Subsequently, the Renilla luciferase substrate is added, which quenches the firefly signal and initiates the Renilla reaction, and its luminescence is measured.[13]

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

-

In agonist mode, an increase in normalized luciferase activity indicates agonism.

-

In antagonist mode, a decrease in estradiol-stimulated luciferase activity indicates antagonism. The IC50 for antagonism can be calculated.

-

Conclusion and Future Directions

This compound is a well-characterized selective ligand for estrogen receptors, demonstrating a clear antagonistic profile at ERβ with an affinity in the low nanomolar range.[2][3] Its unique activity profile—ERβ antagonist and ERα agonist—makes it a powerful tool for dissecting the distinct physiological roles of the two estrogen receptor subtypes. For drug development professionals, the high selectivity for ERβ antagonism presents a promising scaffold for designing therapeutics for conditions where ERβ activity is implicated, such as in certain inflammatory diseases or cancers.[14][15] Further in vivo studies are necessary to fully elucidate the therapeutic potential and pharmacokinetic/pharmacodynamic properties of this compound.

References

- 1. (R,R)-THC | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Estrogen receptor subtype-selective ligands: asymmetric synthesis and biological evaluation of cis- and trans-5,11-dialkyl- 5,6,11, 12-tetrahydrochrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Δ(9)-Tetrahydrocannabinol disrupts estrogen-signaling through up-regulation of estrogen receptor β (ERβ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Δ9-Tetrahydrocannabinol Disrupts Estrogen-Signaling through Up-Regulation of Estrogen Receptor β (ERβ) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Luciferase Reporter Assay [bio-protocol.org]

- 13. assaygenie.com [assaygenie.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Estrogen receptor-beta: recent lessons from in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Tetrahydrochrysene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrochrysene derivatives have emerged as a significant class of compounds in medicinal chemistry, primarily due to their potent and often selective modulation of nuclear hormone receptors, particularly the estrogen receptors (ERα and ERβ). Their rigid, polycyclic core provides a unique scaffold for the design of ligands with diverse pharmacological profiles, ranging from agonists to antagonists. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of tetrahydrochrysene derivatives, focusing on their interactions with estrogen receptors and their potential as anticancer agents. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside visualizations of the key signaling pathways they modulate.

Structure-Activity Relationship of Tetrahydrochrysene Derivatives

The biological activity of tetrahydrochrysene derivatives is intricately linked to their three-dimensional structure. Key structural features that govern their potency and efficacy include the stereochemistry of the substituents, the nature and position of functional groups on the aromatic rings, and the overall topography of the molecule.

Estrogen Receptor Modulation

A primary focus of research on tetrahydrochrysene derivatives has been their interaction with estrogen receptors. The stereochemistry at the 5 and 11 positions of the tetrahydrochrysene core is a critical determinant of their ER subtype selectivity and functional activity.

-

(R,R)-Tetrahydrochrysene Derivatives: The (R,R)-enantiomers often exhibit a distinct pharmacological profile. For instance, (R,R)-tetrahydrochrysene ((R,R)-THC) is a potent ERβ antagonist and an ERα agonist.[1] This subtype selectivity is a crucial aspect of their therapeutic potential, as ERα and ERβ can have different, and sometimes opposing, physiological roles. The antagonist activity at ERβ is a unique feature compared to many other known ERβ ligands.[1]

-

(S,S)-Tetrahydrochrysene Derivatives: In contrast to their (R,R) counterparts, (S,S)-tetrahydrochrysene derivatives, such as (S,S)-THC, typically act as agonists for both ERα and ERβ.[2] Generally, the (S,S)-enantiomers show a lower binding affinity for ERβ compared to the (R,R)-enantiomers.[2]

The nature of the substituents on the tetrahydrochrysene scaffold also plays a crucial role. The presence of hydroxyl groups is often essential for high-affinity binding to the estrogen receptor, mimicking the phenolic hydroxyls of estradiol. Furthermore, the introduction of various functional groups can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the receptor's ligand-binding pocket.

Anticancer Activity

The modulation of estrogen receptors by tetrahydrochrysene derivatives has significant implications for their potential as anticancer agents, particularly in hormone-dependent cancers such as breast cancer. By acting as antagonists or selective estrogen receptor modulators (SERMs), these compounds can inhibit the proliferative effects of estrogens in cancer cells.

Beyond their effects on estrogen receptors, some chrysene and tetrahydrochrysene derivatives have demonstrated cytotoxic activity against various cancer cell lines through other mechanisms.[3][4][5][6] The specific structural features contributing to this broader anticancer activity are an active area of investigation.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of selected tetrahydrochrysene and related derivatives.

Table 1: Estrogen Receptor Binding Affinity of Tetrahydrochrysene Derivatives

| Compound | Receptor | Binding Affinity (Relative Binding Affinity, RBA % vs. Estradiol=100) | Reference |

| Fluorescent Tetrahydrochrysene Estrogens | Human ER | 22-85 | [7] |

Table 2: Anticancer Activity of Chrysene and Tetrahydroquinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Chrysene Derivative 2 | SW480 (colon cancer) | ~1.5 times more active than on HCT116 | [6] |

| Chrysene Derivative 2 | HCT116 (colon cancer) | - | [6] |

| Chrysene Derivative 6 | HCT116 (colon cancer) | 1.56 - 33.5 | [6] |

| Chrysene Derivative 7 | HCT116 (colon cancer) | 1.56 - 33.5 | [6] |

| Chrysene Derivative 7 | HepG2 (liver cancer) | ~4 times more active than derivative 6 | [6] |

| Chrysene Derivative 12 | A549 (lung cancer) | 7.99 - 8.99 | [6] |

| Chrysene Derivative 12 | HCT-116 (colon cancer) | 7.99 - 8.99 | [6] |

| Chrysene Derivative 12 | U251 (CNS cancer) | 7.99 - 8.99 | [6] |

| Chrysene Derivative 12 | OVCAR-3 (ovarian cancer) | 7.99 - 8.99 | [6] |

| Chrysene Derivative 13 | HCT-15 (colon cancer) | 0.06 | [6] |

| Tetrahydroquinoline Derivative 10 | MCF-7 (breast cancer) | < 100 | [4] |

| Tetrahydroquinoline Derivative 10 | HepG2 (liver cancer) | < 100 | [4] |

| Tetrahydroquinoline Derivative 10 | A549 (lung cancer) | < 100 | [4] |

| Tetrahydroquinoline Derivative 13 | MCF-7 (breast cancer) | < 100 | [4] |

| Tetrahydroquinoline Derivative 13 | HepG2 (liver cancer) | < 100 | [4] |

| Tetrahydroquinoline Derivative 13 | A549 (lung cancer) | < 100 | [4] |

| Tetrahydroquinoline Derivative 15 | MCF-7 (breast cancer) | 15.16 | [4] |

| Tetrahydroquinoline Derivative 15 | HepG2 (liver cancer) | 18.74 | [4] |

| Tetrahydroquinoline Derivative 15 | A549 (lung cancer) | 18.68 | [4] |

| Tetrahydroquinoline Derivative 16 | MCF-7 (breast cancer) | < 100 | [4] |

| Tetrahydroquinoline Derivative 16 | HepG2 (liver cancer) | < 100 | [4] |

| Tetrahydroquinoline Derivative 16 | A549 (lung cancer) | < 100 | [4] |

Experimental Protocols

Synthesis of Tetrahydroquinoline Derivatives (General Procedure)

This protocol describes a general method for the diastereoselective synthesis of tetrahydroquinoline derivatives, which share a similar structural class with tetrahydrochrysenes.

Materials:

-

ortho-Tosylaminophenyl-substituted p-quinone methide

-

Cyanoalkene

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Dichloromethane (CH2Cl2)

Procedure:

-

To a solution of ortho-tosylaminophenyl-substituted p-quinone methide (0.1 mmol) in CH2Cl2 (1.0 mL) was added the corresponding cyanoalkene (0.12 mmol).

-

DBU (0.01 mmol) was then added to the mixture.

-

The reaction mixture was stirred at room temperature for the time indicated by TLC monitoring.

-

Upon completion, the solvent was removed under reduced pressure.

-

The residue was purified by flash column chromatography on silica gel to afford the desired tetrahydroquinoline derivative.[8][9]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13][14]

Materials:

-

Cells to be tested

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., acidified isopropanol or DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the tetrahydrochrysene derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at a wavelength between 500 and 600 nm (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis of MAPK/ERK and PI3K/Akt Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation (phosphorylation) of key proteins in signaling pathways.[1][3][15]

Materials:

-

Treated and untreated cell lysates

-

Laemmli sample buffer

-

Polyacrylamide gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis and Protein Quantification: Lyse treated and untreated cells in an appropriate lysis buffer and determine the protein concentration of each lysate.

-

Sample Preparation and Gel Electrophoresis: Mix equal amounts of protein with Laemmli sample buffer, heat to denature, and separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., phospho-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

Tetrahydrochrysene derivatives that interact with estrogen receptors can modulate both genomic and non-genomic signaling pathways. The non-genomic pathways often involve the rapid activation of kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways, which can lead to changes in cell proliferation, survival, and gene expression.

Estrogen Receptor-Mediated Activation of MAPK/ERK and PI3K/Akt Pathways

Upon binding of an agonist tetrahydrochrysene derivative to a membrane-associated estrogen receptor (mER), a signaling cascade is initiated. This can involve the activation of Src kinase, which in turn can activate both the PI3K/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways.[1][10][11][12][15][16][17][18][19] Activated ERK and Akt can then phosphorylate a variety of downstream targets, including transcription factors, leading to changes in gene expression and cellular responses.

An antagonistic tetrahydrochrysene derivative would bind to the estrogen receptor but fail to induce the conformational change necessary for the activation of downstream signaling, thereby blocking the effects of endogenous estrogens.

Downstream Effects on Gene Expression: c-Fos and Cyclin D1

The activation of the MAPK/ERK and PI3K/Akt pathways ultimately leads to the regulation of gene expression. A key downstream effect is the activation of transcription factors such as c-Fos.[20] Activated c-Fos, often in conjunction with other transcription factors like c-Jun (forming the AP-1 complex), can then bind to the promoter regions of target genes and regulate their transcription.[21]

One critical target gene is CCND1, which encodes for Cyclin D1, a key regulator of the cell cycle.[20][21][22][23] Increased expression of Cyclin D1 promotes progression through the G1 phase of the cell cycle, leading to cell proliferation. Therefore, by activating the MAPK/ERK and PI3K/Akt pathways, agonist tetrahydrochrysene derivatives can stimulate cell proliferation through the upregulation of genes like CCND1.

Conclusion

The structure-activity relationship of tetrahydrochrysene derivatives is a rich and complex field with significant implications for drug discovery. Their stereochemistry and substitution patterns are key determinants of their interaction with estrogen receptors, leading to a range of pharmacological activities from agonism to antagonism. This selective modulation of estrogen receptor signaling, particularly the non-genomic activation of the MAPK/ERK and PI3K/Akt pathways, provides a molecular basis for their potential therapeutic applications, especially in the context of hormone-dependent cancers. The detailed experimental protocols and pathway visualizations provided in this guide offer a valuable resource for researchers working to further elucidate the therapeutic potential of this promising class of compounds. Further investigation into the nuanced effects of different derivatives on these signaling cascades will be crucial for the development of novel and effective targeted therapies.

References

- 1. Estrogen action and cytoplasmic signaling pathways. Part II: the role of growth factors and phosphorylation in estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G1-phase regulators, cyclin D1, cyclin D2, and cyclin D3: up-regulation at gastrulation and dynamic expression during neurulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies using fluorescent tetrahydrochrysene estrogens for in situ visualization of the estrogen receptor in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]

- 9. Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nexus between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Estrogen Receptor Protein Interaction with Phosphatidylinositol 3-Kinase Leads to Activation of Phosphorylated Akt and Extracellular Signal-Regulated Kinase 1/2 in the Same Population of Cortical Neurons: A Unified Mechanism of Estrogen Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of PI3K/Akt pathway mediated by estrogen receptors accounts for estrone-induced vascular activation of cGMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Estrogen-induced activation of Erk-1 and Erk-2 requires the G protein-coupled receptor homolog, GPR30, and occurs via trans-activation of the epidermal growth factor receptor through release of HB-EGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. PI3 Kinase/Akt Activation Mediates Estrogen and IGF-1 Nigral DA Neuronal Neuroprotection Against a Unilateral Rat Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Estrogen Receptor Signaling Pathways Involved in Invasion and Colony Formation of Androgen-Independent Prostate Cancer Cells PC-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fos Family Members Induce Cell Cycle Entry by Activating Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cell cycle‐dependent variations in c‐Jun and JunB phosphorylation: a role in the control of cyclin D1 expression | The EMBO Journal [link.springer.com]

- 22. Antiestrogen regulation of cell cycle progression and cyclin D1 gene expression in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Transcriptional regulation of the cyclin D1 gene at a glance - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Nuances of Cannabinoid Receptor Modulation: A Technical Guide to Passive Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of passive antagonism at the cannabinoid type 1 (CB1) receptor, a critical area of research in the development of novel therapeutics. While the initial query focused on "rel-(R,R)-THC," it is crucial to clarify a common point of confusion. The naturally occurring, psychoactive constituent of cannabis, (-)-trans-Δ⁹-tetrahydrocannabinol, possesses the (6aR,10aR) stereochemistry, often referred to as (R,R)-THC. However, extensive pharmacological data characterize this molecule as a partial agonist at the CB1 receptor, not a passive antagonist.

This guide will, therefore, pivot to a comprehensive examination of the principles of passive antagonism, its distinction from other forms of receptor modulation, and the experimental methodologies required for its characterization, using established CB1 receptor antagonists as examples.

Deconstructing Cannabinoid Receptor Ligand Activity: Beyond Agonism

The interaction of a ligand with a G-protein coupled receptor (GPCR) like the CB1 receptor can elicit a spectrum of responses. Understanding these nuances is paramount for rational drug design.

-

Full Agonists: These ligands bind to the receptor and induce a maximal biological response. Synthetic cannabinoids like WIN55,212-2 and CP55,940 are examples of full agonists at the CB1 receptor.

-

Partial Agonists: These ligands also activate the receptor but produce a submaximal response, even at saturating concentrations. (-)-trans-Δ⁹-THC is a classic example of a partial agonist at both CB1 and CB2 receptors.[1][2][3] The degree of agonism can be influenced by the density and signaling efficiency of the receptor population in a given tissue.[1]

-

Inverse Agonists: In the absence of an agonist, some GPCRs exhibit a basal level of constitutive activity. Inverse agonists bind to the receptor and reduce this spontaneous activity. Rimonabant is a well-known CB1 receptor inverse agonist.[4][5]

-

Passive Antagonists (Neutral Antagonists): These ligands bind to the receptor and block the binding of agonists, thereby preventing their effects.[4] Crucially, they do not alter the basal activity of the receptor.[4][6][7] AM4113 is an example of a CB1 receptor neutral antagonist.[4][8]

The distinction between a passive (neutral) antagonist and an inverse agonist is critical. While both can block the effects of an agonist, the ability of an inverse agonist to reduce constitutive receptor activity can lead to distinct physiological and potentially adverse effects.[7][8]

Quantitative Pharmacology of CB1 Receptor Ligands

The following table summarizes the binding affinities (Ki) of various ligands for the human CB1 receptor. These values are essential for comparing the potency of different compounds and for designing experiments.

| Compound | Classification | Ki (nM) for human CB1 Receptor |

| CP55,940 | Full Agonist | 0.58 |

| WIN55,212-2 | Full Agonist | 1.9 |

| (-)-trans-Δ⁹-THC | Partial Agonist | 5.05 - 40.7[9][10] |

| Rimonabant | Inverse Agonist | 2.0 |

| AM4113 | Neutral Antagonist | 7.9 |

Note: Ki values can vary depending on the experimental conditions and radioligand used.

Experimental Protocols for Characterizing Ligand Activity

Determining the pharmacological profile of a compound at the CB1 receptor requires a suite of in vitro functional assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound for the CB1 receptor. It measures the ability of an unlabeled compound to displace a radiolabeled ligand from the receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the CB1 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add assay buffer, a fixed concentration of a high-affinity CB1 radioligand (e.g., [³H]CP55,940), and the membrane preparation.

-

Non-specific Binding: Add assay buffer, the radioligand, a high concentration of an unlabeled CB1 agonist or antagonist (e.g., 10 µM WIN55,212-2), and the membrane preparation.

-

Competition Binding: Add assay buffer, the radioligand, varying concentrations of the test compound, and the membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor. Agonists promote the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. Inverse agonists decrease basal [³⁵S]GTPγS binding, while neutral antagonists have no effect on their own but block agonist-stimulated binding.

Protocol:

-

Membrane Preparation: Prepare CB1 receptor-expressing membranes as described for the radioligand binding assay.

-

Assay Setup (96-well plate format):

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4), GDP (typically 10-30 µM), and the membrane preparation.

-

Add the test compound at various concentrations. For antagonist testing, pre-incubate with the antagonist before adding a fixed concentration of a CB1 agonist.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction and filter as described for the radioligand binding assay.

-

Detection: Quantify the filter-bound radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound.

-

For agonists, determine the EC₅₀ (potency) and Emax (efficacy) values.

-

For inverse agonists, observe a concentration-dependent decrease in basal binding.

-

For neutral antagonists, there will be no change in basal binding, but a rightward shift in the agonist concentration-response curve will be observed in the presence of the antagonist.

-

cAMP Accumulation Assay

The CB1 receptor is primarily coupled to the inhibitory G-protein, Gi, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the modulation of cAMP levels by test compounds.

Protocol:

-

Cell Culture: Culture cells stably expressing the human CB1 receptor (e.g., CHO or HEK293 cells) in appropriate media.

-

Assay Setup (384-well plate format):

-

Plate the cells and allow them to adhere overnight.

-

Pre-treat the cells with the test compound at various concentrations in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

For antagonist testing, co-incubate the antagonist with a fixed concentration of a CB1 agonist.

-

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of the test compound.

-

Agonists will cause a concentration-dependent decrease in forskolin-stimulated cAMP levels.

-

Inverse agonists may cause an increase in cAMP levels above the forskolin-stimulated baseline if there is constitutive receptor activity.

-

Neutral antagonists will have no effect on their own but will block the inhibitory effect of an agonist.

-

β-Arrestin Recruitment Assay

Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which play a role in receptor desensitization and signaling. This assay measures the interaction between the CB1 receptor and β-arrestin.

Protocol:

-

Cell Line: Use a cell line engineered to co-express the CB1 receptor fused to one component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component.

-

Assay Setup (384-well plate format):

-

Plate the cells and allow them to adhere.

-

Add the test compound at various concentrations.

-

For antagonist testing, pre-incubate with the antagonist before adding a fixed concentration of a CB1 agonist.

-

-

Incubation: Incubate at 37°C for a specified time (e.g., 60-90 minutes).

-

Detection: Add the substrate for the reporter enzyme and measure the resulting signal (e.g., chemiluminescence).

-

Data Analysis:

-

Plot the signal intensity against the log concentration of the test compound.

-

Agonists will induce a concentration-dependent increase in the signal.

-

Antagonists will block the agonist-induced signal. The effect of inverse agonists and neutral antagonists on basal β-arrestin recruitment can also be assessed.

-

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental procedures.

Caption: CB1 Receptor G-protein Signaling Pathway.

Caption: [³⁵S]GTPγS Binding Assay Workflow.

References

- 1. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. Inverse agonism and neutral antagonism at cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 10. How THC works: Explaining ligand affinity for, and partial agonism of, cannabinoid receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

(R,R)-Tetrahydrochrysene: A Technical Guide for Researchers

(R,R)-Tetrahydrochrysene (R,R-THC) is a synthetic, non-steroidal compound that has garnered significant interest in the fields of endocrinology and drug development due to its unique and selective interaction with estrogen receptors (ERs). This technical guide provides an in-depth overview of (R,R)-THC, including its chemical properties, biological activity, and its role in modulating estrogen signaling pathways. Detailed experimental workflows for its characterization are also presented.

Chemical and Physical Properties

(R,R)-Tetrahydrochrysene, also known by its IUPAC name (5R,11R)-5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol, is a well-characterized molecule with the CAS number 138090-06-9 [1][2][3][4][5]. Its key chemical and physical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 138090-06-9 | [1][2][3][4][5] |

| Molecular Formula | C₂₂H₂₄O₂ | [1][2][3][5] |

| Molecular Weight | 320.42 g/mol | [3][5] |

| Alternate Names | (R,R)-cis-Diethyltetrahydro-2,8-chrysenediol; (R,R)-5,11-Diethyl-5,6,11,12-tetrahydro-2,8-chrysenediol | [3] |

| Purity | ≥98% | [3][5] |

| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | [5] |

| Storage | Store at -20°C | [5] |

Biological Activity and Receptor Selectivity

(R,R)-THC is a selective ligand for estrogen receptors, exhibiting a distinct profile of activity for the two main subtypes, ERα and ERβ. It functions as an agonist at the estrogen receptor alpha (ERα) and as a silent antagonist at the estrogen receptor beta (ERβ) [1][2][3]. A key feature of (R,R)-THC is its approximately 10-fold higher binding affinity for ERβ compared to ERα[1][2]. This selectivity makes it a valuable tool for dissecting the individual roles of the two estrogen receptor subtypes in various physiological and pathological processes.

The binding affinities of (R,R)-THC for the human estrogen receptors are presented in the following table:

| Receptor | Kᵢ (nM) | Activity | References |

| ERα | 9.0 | Agonist | [5] |

| ERβ | 3.6 | Antagonist | [5] |

It is important to note that the stereoisomer, (S,S)-Tetrahydrochrysene, displays a different biological profile, acting as an agonist for both ERα and ERβ[2][6].

Estrogen Receptor Signaling Pathway

Estrogen receptors are ligand-activated transcription factors that mediate the physiological effects of estrogens. The binding of a ligand to ERs initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways. (R,R)-THC, through its selective binding to ERα and ERβ, can differentially modulate these pathways.

The diagram below illustrates the classical estrogen receptor signaling pathway and the points of intervention for (R,R)-THC.

Caption: Classical estrogen receptor signaling pathway showing the differential action of (R,R)-THC.

Experimental Protocols

A common experimental procedure to characterize the interaction of (R,R)-THC with estrogen receptors is a competitive binding assay.

Competitive Estrogen Receptor Binding Assay

Objective: To determine the binding affinity (IC₅₀ and Kᵢ values) of (R,R)-THC for ERα and ERβ by measuring its ability to displace a radiolabeled estrogen, such as [³H]-17β-estradiol.

Materials:

-

Recombinant human ERα and ERβ

-

[³H]-17β-estradiol (radioligand)

-

(R,R)-Tetrahydrochrysene (test compound)

-

Unlabeled 17β-estradiol (positive control)

-

Assay buffer (e.g., Tris-HCl with additives)

-

Scintillation vials and cocktail

-

Multi-well plates

-

Filtration apparatus with glass fiber filters

Methodology:

-

Preparation of Reagents:

-

Prepare serial dilutions of (R,R)-THC and unlabeled 17β-estradiol in the assay buffer.

-

Dilute the recombinant ERα or ERβ to the desired concentration in the assay buffer.

-

Prepare a solution of [³H]-17β-estradiol at a concentration close to its Kₐ for the respective receptor.

-

-

Incubation:

-

In a multi-well plate, combine the assay buffer, the diluted receptor (ERα or ERβ), the [³H]-17β-estradiol, and varying concentrations of either (R,R)-THC or unlabeled 17β-estradiol.

-

Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled 17β-estradiol).

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

-

Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

The following diagram illustrates the general workflow for a competitive ER binding assay.

Caption: General experimental workflow for a competitive estrogen receptor binding assay.

Applications in Research and Drug Development

The unique pharmacological profile of (R,R)-Tetrahydrochrysene makes it an invaluable tool for:

-

Elucidating the specific functions of ERα and ERβ: By selectively antagonizing ERβ, researchers can investigate its role in various tissues and disease models, such as in the central nervous system, cardiovascular system, and in cancer biology.

-

Probing the structural requirements for ER subtype selectivity: The distinct activities of (R,R)-THC and its (S,S)-enantiomer provide insights into the ligand-binding domains of ERα and ERβ, aiding in the design of more selective and potent modulators.

-

A lead compound for drug development: The tetrahydrochrysene scaffold could serve as a starting point for the development of novel selective estrogen receptor modulators (SERMs) with improved therapeutic indices for conditions such as osteoporosis, menopausal symptoms, and hormone-dependent cancers.

References

- 1. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. Frontiers | Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor [frontiersin.org]

- 6. (S,S)-Tetrahydrochrysene - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to rel-(R,R)-THC: A Selective Estrogen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of rel-(R,R)-5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol, commonly known as rel-(R,R)-THC. This non-steroidal synthetic molecule has garnered significant interest in the scientific community for its unique and selective modulation of estrogen receptors, acting as an agonist for Estrogen Receptor Alpha (ERα) and an antagonist for Estrogen Receptor Beta (ERβ). This document details its chemical properties, biological activity, and the experimental protocols utilized for its characterization.

Core Chemical and Physical Properties

This compound is a chiral molecule with the molecular formula C₂₂H₂₄O₂.[1][2][3][4][5] Its chemical structure and fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄O₂ | [1][2][3][4][5] |

| IUPAC Name | (5R,11R)-5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | [2][3][5] |

| CAS Number | 138090-06-9 | [1][2][4] |

| Molecular Weight | 320.42 g/mol | [1][4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and ethanol | [4] |

| Purity | Typically ≥98% | [1][4] |

Biological Activity and Quantitative Data

This compound exhibits a distinct profile of activity on the two main estrogen receptor subtypes. It functions as an agonist at ERα, initiating downstream signaling, while acting as a silent and passive antagonist at ERβ, blocking its function.[3][4][5] This selective activity makes it a valuable tool for dissecting the individual roles of ERα and ERβ in various physiological and pathological processes.

The binding affinities of this compound for the human estrogen receptors are presented in the following table. For comparative purposes, data for its enantiomer, (S,S)-THC, and the endogenous ligand, 17β-Estradiol, are also included.

| Compound | Receptor | Binding Affinity (Ki) | Relative Binding Affinity (RBA) | Activity | Reference |

| This compound | ERα | 9.0 nM | 3.6 | Agonist | [1][4] |

| ERβ | 3.6 nM | 25 | Antagonist | [1][4] | |

| (S,S)-THC | ERα | - | - | Agonist | [6] |

| ERβ | ~72 nM (20-fold lower than (R,R)-THC) | - | Agonist | [6] | |

| 17β-Estradiol | ERα | ~0.1 nM | 100 | Agonist | |

| ERβ | ~0.1 nM | 100 | Agonist |

Signaling Pathways

The differential activity of this compound on ERα and ERβ stems from its ability to induce distinct conformational changes in the ligand-binding domain of each receptor. On ERα, it promotes a conformation that facilitates the recruitment of coactivators, leading to the transcription of target genes. Conversely, on ERβ, it induces a conformation that prevents the recruitment of coactivators and may even recruit corepressors, thereby silencing gene expression.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of this compound.

Synthesis of rel-(R,R)-Tetrahydrochrysene

The synthesis of this compound can be achieved through a multi-step process, with a key step involving the enantioselective reduction of a chrysene derivative. The following is a representative protocol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of a third distinct estrogen receptor and reclassification of estrogen receptors in teleosts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. (R,R)-Tetrahydrochrysene - Wikipedia [en.wikipedia.org]

- 5. (R,R)-Tetrahydrochrysene [medbox.iiab.me]

- 6. (S,S)-Tetrahydrochrysene - Wikipedia [en.wikipedia.org]

A Technical Guide to the Stereochemical Nuances of Delta-9-Tetrahydrocannabinol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical distinctions between the stereoisomers of delta-9-tetrahydrocannabinol (Δ⁹-THC), with a primary focus on the naturally occurring and psychoactive (-)-trans-(6aR,10aR)-Δ⁹-THC. The initial query regarding "rel-(R,R)-THC" does not correspond to standard nomenclature for any known isomer of THC; therefore, this guide will address the broader and more scientifically pertinent topic of Δ⁹-THC stereoisomerism.

Introduction to the Stereochemistry of Δ⁹-THC

Delta-9-tetrahydrocannabinol possesses two chiral centers at the C6a and C10a positions of its dibenzopyran ring system. This gives rise to four possible stereoisomers: two enantiomeric pairs of trans and cis diastereomers. The stereochemical configuration profoundly influences the molecule's pharmacological activity, particularly its interaction with the cannabinoid receptors, CB1 and CB2.

The naturally occurring and most psychoactive isomer is (-)-trans-(6aR,10aR)-Δ⁹-THC . Its enantiomer, (+)-trans-(6aS,10aS)-Δ⁹-THC , is not naturally found in cannabis and exhibits significantly lower cannabimimetic activity. The two cis-diastereomers, (-)-cis-(6aS,10aR)-Δ⁹-THC and (+)-cis-(6aR,10aS)-Δ⁹-THC , are found in some cannabis varieties, particularly fiber hemp, but generally in lower quantities than the trans-isomer.[1][2]

This guide will provide a comparative analysis of these four stereoisomers, focusing on their receptor binding affinities, functional potencies, and the analytical methods used for their differentiation.

Comparative Pharmacological Data

The interaction of Δ⁹-THC stereoisomers with cannabinoid receptors is stereoselective. The following tables summarize the available quantitative data on their binding affinities (Ki) and functional potencies (EC50) at human CB1 and CB2 receptors.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of Δ⁹-THC Stereoisomers

| Compound | Stereochemistry | CB1 Ki (nM) | CB2 Ki (nM) |

| (-)-trans-Δ⁹-THC | (6aR,10aR) | 10 - 22 ± 13[3][4] | 24 - 47 ± 11[3][4] |

| (+)-trans-Δ⁹-THC | (6aS,10aS) | >10,000 | >10,000 |

| (-)-cis-Δ⁹-THC | (6aS,10aR) | 228 ± 45[4] | 99 ± 29[4] |

| (+)-cis-Δ⁹-THC | (6aR,10aS) | 2900 ± 421[4] | 4750 ± 261[4] |

Table 2: Cannabinoid Receptor Functional Potency (EC50) of Δ⁹-THC Stereoisomers in [³⁵S]GTPγS Binding Assay

| Compound | Stereochemistry | CB1 EC50 (nM) | CB2 EC50 (nM) |

| (-)-trans-Δ⁹-THC | (6aR,10aR) | 43 ± 30 (partial agonist)[4] | 12 ± 7 (partial agonist)[4] |

| (+)-trans-Δ⁹-THC | (6aS,10aS) | Data not available | Data not available |

| (-)-cis-Δ⁹-THC | (6aS,10aR) | 552 ± 123 (partial agonist)[4] | 119 ± 69 (partial agonist)[4] |

| (+)-cis-Δ⁹-THC | (6aR,10aS) | >10,000[4] | >10,000[4] |

Note: The potency of (-)-trans-Δ⁹-THC can vary depending on the specific functional assay and cell system used. Some studies have reported EC50 values in the higher nanomolar to low micromolar range for inhibition of adenylyl cyclase.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

The analytical differentiation of Δ⁹-THC stereoisomers is crucial for accurate potency determination and pharmacological studies. Chiral HPLC is the method of choice for this purpose.

Principle: Chiral stationary phases (CSPs) create a chiral environment that allows for the differential interaction of enantiomers and diastereomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used.

Detailed Protocol:

-

Column: A chiral column, for example, a CHIRALPAK® IF-3 (amylose tris(3-chloro-4-methylphenylcarbamate)) column (4.6 mm i.d. x 150 mm), is used.

-

Mobile Phase: A normal-phase mobile phase, such as a mixture of n-Hexane and Isopropanol (95:5 v/v), is employed. The exact ratio may be optimized to achieve baseline separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Temperature: The column is maintained at a constant temperature, for example, 25°C.

-

Detection: A UV detector set at a wavelength of 220 nm is used for detection.

-

Sample Preparation: Standards of the individual stereoisomers and the mixture are dissolved in the mobile phase or a compatible solvent.

-

Injection Volume: A small injection volume, typically 5.0 µL, is used.

-

Elution Order: The elution order of the isomers is dependent on the specific chiral stationary phase and mobile phase used. For the CHIRALPAK® IF-3 column with the specified mobile phase, the elution order is typically: (-)-Δ⁸-THC, (+)-Δ⁸-THC, (+)-Δ⁹-THC, and then (-)-Δ⁹-THC. It is important to run individual standards to confirm the elution order.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity (Ki) of the THC stereoisomers for the CB1 and CB2 receptors.

Principle: The assay measures the ability of a test compound (unlabeled THC isomer) to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, from which the Ki can be calculated.

Detailed Protocol:

-

Receptor Source: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells) or from brain tissue (for CB1) are used.

-

Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, such as [³H]CP55,940, is used.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, at pH 7.4.

-

Assay Procedure:

-

In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand (typically at its Kd value).

-

Add increasing concentrations of the unlabeled THC stereoisomer.

-

To determine non-specific binding, a separate set of wells contains the radioligand and a high concentration of a non-labeled, high-affinity cannabinoid ligand.

-

Incubate the plate at 30°C for 60-90 minutes.

-

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C). The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis of the competition curves, and the Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cannabinoid Receptor Functional Assay (cAMP Inhibition)

This assay measures the functional potency (EC50 or IC50) of the THC stereoisomers as agonists or antagonists at the Gαi-coupled CB1 and CB2 receptors.

Principle: Activation of CB1 and CB2 receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Detailed Protocol:

-

Cell Line: A cell line expressing the cannabinoid receptor of interest (e.g., HEK293 or CHO cells) is used.

-

Assay Procedure:

-

Cells are plated in a multi-well plate and incubated until they reach the desired confluency.

-

The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Adenylyl cyclase is then stimulated with forskolin to increase basal cAMP levels.

-

Increasing concentrations of the THC stereoisomer (the agonist) are added to the wells.

-

The plate is incubated for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescence resonance energy transfer (BRET)-based biosensor.

-

Data Analysis: The concentration-response curves are generated by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the THC stereoisomer. The EC50 value, which is the concentration of the agonist that produces 50% of its maximal effect, is determined by non-linear regression analysis.

Visualizations

Stereochemical Relationships of Δ⁹-THC Isomers

Caption: Stereochemical relationships of the four Δ⁹-THC isomers.

Cannabinoid Receptor Signaling Pathway

Caption: Simplified Gαi-mediated signaling pathway of cannabinoid receptors.

Experimental Workflow for Chiral Separation of Δ⁹-THC Isomers